3-(2-甲氧基苯基)-5-甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is likely a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic data . The presence of the methoxyphenyl, methyl, and methylbutyl groups would likely be confirmed through NMR spectroscopy .Chemical Reactions Analysis
The compound, being a derivative of pyrazolo[1,5-a]pyrimidine, might undergo various chemical reactions. For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For instance, the melting point could be determined using differential scanning calorimetry .科学研究应用
合成和表征
吡唑并[1,5-a]嘧啶衍生物是通过涉及氨基-吡唑前体与各种试剂的反应合成的,以产生一系列化合物,包括 3-(2-甲氧基苯基)-5-甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺。这些化合物通过光谱数据(IR、MS、1H-NMR 和 13C-NMR)表征,以确认其结构。合成途径提供了区域选择性合成的见解,以及增强生物活性或物理化学性质的化学修饰的潜力 (Hassan, Hafez, & Osman, 2014)。
细胞毒性和抗癌活性
吡唑并[1,5-a]嘧啶衍生物对各种癌细胞系的细胞毒性作用一直是研究的重要领域。这些化合物对特定类型的癌细胞表现出有希望的体外细胞毒性活性,为开发新的抗癌剂提供了潜在途径。构效关系 (SAR) 研究有助于理解吡唑并[1,5-a]嘧啶核心上各种取代基对其抗癌功效的影响 (Hassan et al., 2015)。
抗炎和抗癌活性
新型吡唑并[1,5-a]嘧啶类似物的合成及其抗炎和抗癌活性的评估是另一个研究重点。这些研究涉及使用各种测定法评估合成化合物的生物活性,以识别潜在的治疗剂。研究结果表明,某些吡唑并[1,5-a]嘧啶衍生物表现出显着的抗炎和抗癌特性,表明它们作为先导化合物在进一步药物开发过程中的潜力 (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016)。
未来方向
属性
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)22-19-16(12-21-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXOKSUMSDNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。